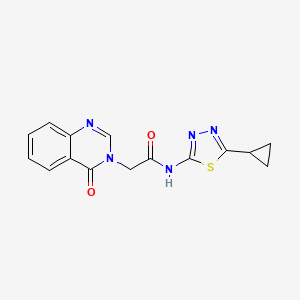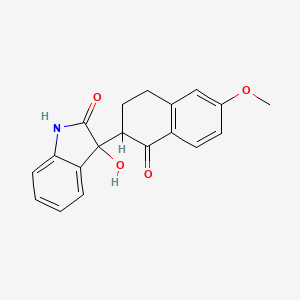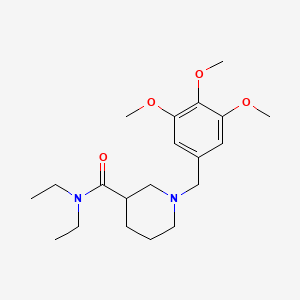![molecular formula C18H12ClF3N2OS B4984864 N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)
N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide, commonly known as CTB or Compound 1, is a small molecule that has been extensively studied in recent years due to its potential therapeutic applications. CTB is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
CTB has been shown to have a wide range of scientific research applications. One of the most promising applications of CTB is in the treatment of cancer. CTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another potential application of CTB is in the treatment of neurodegenerative diseases. CTB has been shown to protect neurons from oxidative stress and to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. CTB has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
CTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to protect neurons from oxidative stress and to inhibit the formation of amyloid beta plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTB for lab experiments is its high purity and high yield synthesis. This allows for reproducible experiments and accurate data. However, one limitation of CTB is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for CTB research. One area of research is the development of CTB derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are targeted by CTB. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CTB and its potential side effects.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 5-chloro-2-(trifluoromethyl)benzylamine with 2-bromo-1-(5-mercapto-1,3-thiazol-2-yl)ethanone in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to yield CTB. The synthesis of CTB has been optimized to yield high purity and high yield.
Propiedades
IUPAC Name |
N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c19-13-6-7-15(18(20,21)22)12(8-13)9-14-10-23-17(26-14)24-16(25)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLRXGZGQGRFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)

![1-{2-[5-(2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4984816.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)

![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)
![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)
![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)

![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)
